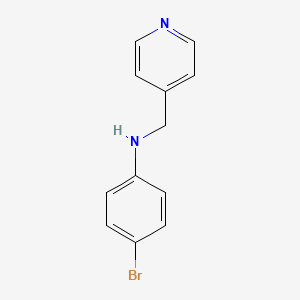
2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide, also known as 2C-MTA, is a novel synthetic compound with potential therapeutic applications. It is an organic compound that belongs to the class of heterocyclic compounds and has a unique chemical structure with two nitrogen atoms. It has been used in a variety of scientific research studies due to its unique properties, such as its ability to bind to certain proteins and its ability to interact with certain receptors.
Wissenschaftliche Forschungsanwendungen
Chloroacetamide Derivatives in Agricultural Applications
Chloroacetamide derivatives, including compounds similar to 2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide, are primarily used in agriculture. These compounds are selective herbicides employed to control grasses and broad-leaved weeds in various crops such as cotton, brassicas, maize, and soybeans (Weisshaar & Böger, 1989). They function by inhibiting fatty acid synthesis in plants, which is crucial for their growth and development.
Environmental and Soil Interaction Studies
Research has been conducted on the environmental behavior and interaction of chloroacetamide herbicides with soil. For example, studies on acetochlor and similar compounds reveal their adsorption characteristics and mobility in soil, which are vital for assessing their environmental impact and efficacy as herbicides (Peter & Weber, 1985). Understanding how these chemicals are retained in soil or leached into water sources is critical for developing safe agricultural practices.
Metabolism and Biotransformation Studies
Chloroacetamide herbicides undergo complex metabolic processes in both human and animal models. Studies have explored the metabolic pathways and transformation products of these compounds in liver microsomes (Coleman et al., 2000). Understanding the metabolic fate of these chemicals is essential for evaluating their potential health impacts and guiding regulatory policies.
Synthesis and Chemical Modification Research
Research in synthetic chemistry has led to the development of various methods for the synthesis and chemical modification of acetamide derivatives. These methods are crucial for producing compounds with specific properties and potential applications in different industries, such as dyes and pharmaceuticals (Zhang Qun-feng, 2008).
Antimicrobial and Antifungal Agent Development
Some chloroacetamide derivatives have been studied for their antimicrobial and antifungal properties. Synthesis and evaluation of these compounds contribute to the search for new agents that can be used in medical and agricultural settings to combat bacterial and fungal infections (Debnath & Ganguly, 2015).
Eigenschaften
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-18-12-6-4-11(5-7-12)16(14(17)9-15)10-13-3-2-8-19-13/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAISFZMPYHCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

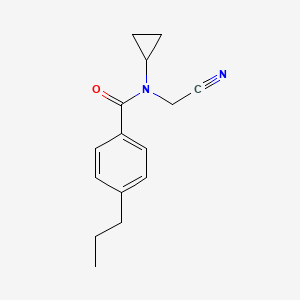
![3-(1H-pyrazol-1-ylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2438380.png)
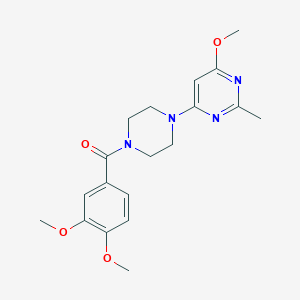
![N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2438384.png)
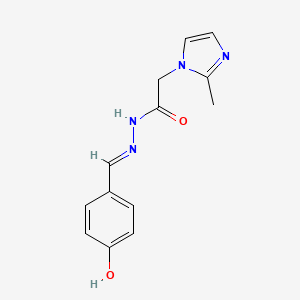

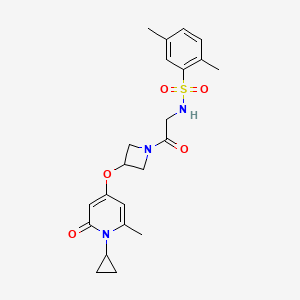
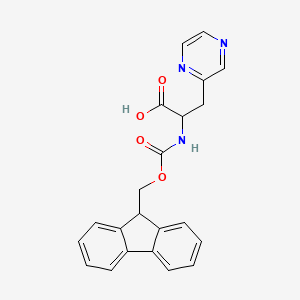
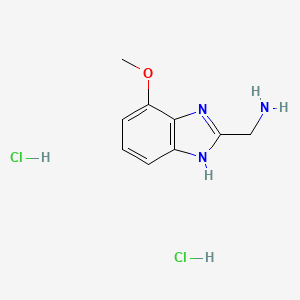
![9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione](/img/structure/B2438394.png)

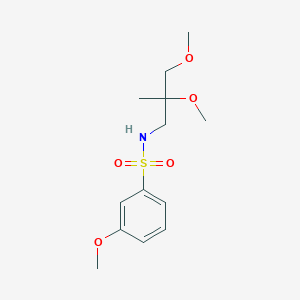
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2438398.png)
